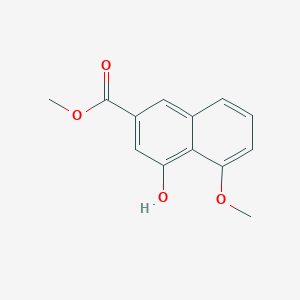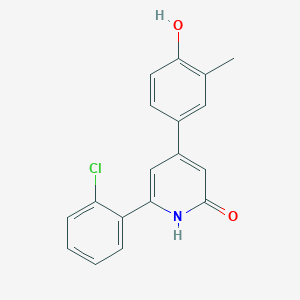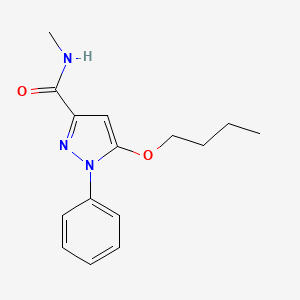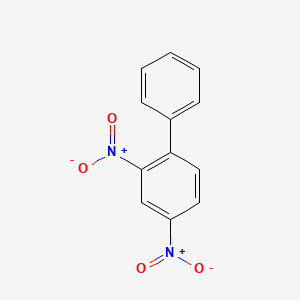
2,4-Dinitrobiphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dinitrobiphenyl: is an organic compound with the molecular formula C12H8N2O4. It is a derivative of biphenyl, where two nitro groups are substituted at the 2 and 4 positions of one of the phenyl rings. This compound is known for its yellow crystalline appearance and is used in various chemical research and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions:
Ullmann Reaction: One of the common methods to synthesize 2,4-Dinitrobiphenyl involves the Ullmann reaction. This process includes heating o-chloronitrobenzene with copper bronze at high temperatures (215-225°C) in the presence of dry sand.
Nitration: Another method involves the nitration of biphenyl using a nitrating agent such as nitric acid.
Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration processes. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques .
化学反応の分析
Types of Reactions:
Reduction: 2,4-Dinitrobiphenyl can undergo reduction reactions to form corresponding amines.
Substitution: The nitro groups in this compound can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Reduction: Palladium on carbon (Pd/C), hydrogen gas, iron powder.
Substitution: Sodium methoxide, potassium hydroxide, acetonitrile.
Major Products:
Reduction: 2,4-Diaminobiphenyl.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: 2,4-Dinitrobiphenyl is used as a precursor in the synthesis of various organic compounds. It serves as an intermediate in the production of dyes, pigments, and other fine chemicals .
Biology and Medicine: In biological research, this compound is used to study enzyme interactions and metabolic pathways. It is also investigated for its potential use in drug development and as a biochemical probe .
Industry: Industrially, this compound is used in the manufacture of polymers, resins, and other advanced materials. Its unique chemical properties make it valuable in the production of high-performance materials .
作用機序
The mechanism of action of 2,4-Dinitrobiphenyl involves its interaction with various molecular targets. The nitro groups in the compound can undergo redox reactions, leading to the formation of reactive intermediates. These intermediates can interact with cellular components, affecting metabolic pathways and enzyme activities .
類似化合物との比較
2,2’-Dinitrobiphenyl: Similar in structure but with nitro groups at the 2 and 2’ positions.
4,4’-Dinitrobiphenyl: Nitro groups at the 4 and 4’ positions.
2,4,6-Trinitrobiphenyl: An additional nitro group at the 6 position.
Uniqueness: 2,4-Dinitrobiphenyl is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in certain synthetic applications and research studies .
特性
CAS番号 |
2486-04-6 |
|---|---|
分子式 |
C12H8N2O4 |
分子量 |
244.20 g/mol |
IUPAC名 |
2,4-dinitro-1-phenylbenzene |
InChI |
InChI=1S/C12H8N2O4/c15-13(16)10-6-7-11(12(8-10)14(17)18)9-4-2-1-3-5-9/h1-8H |
InChIキー |
DBTRHJMMJLOORC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


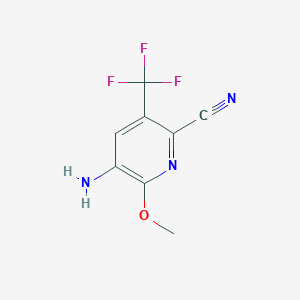
![2-Pyridin-2-yl-benzo[d][1,3]oxazin-4-one](/img/structure/B13937521.png)
![6-Bromo-2,8-dimethylpyrido[2,3-d]pyrimidine-4,7(1H,8H)-dione](/img/structure/B13937526.png)



![5-bromo-2,4-dichloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13937543.png)
![Trimethylsilyl 5-[bis(trimethylsilyl)amino]pentanoate](/img/structure/B13937546.png)
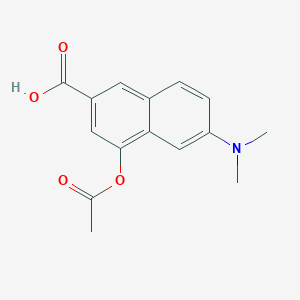
![Tert-butyl 3,3-dimethyl-4-(5-{[4-(methylsulfonyl)benzyl]oxy}pyrimidin-2-yl)piperazine-1-carboxylate](/img/structure/B13937558.png)
